molecular formula C31H39N7O2 B1192934 Hexyl-AcrDIM

Hexyl-AcrDIM

Cat. No. B1192934
M. Wt: 541.7
InChI Key: RQHGJGKTIYAJRE-QWCVDIPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexyl-AcrDIM is a potent inducer of oxidative stress as well as cell cycle arrest in the s-phase, significantly decreasing intracellular atp level

Scientific Research Applications

1. Subcellular Localization and Oxidative Stress Induction

Research on hexyl-AcrDIM, a novel acridine derivative, has shown its accumulation in mitochondria and induction of oxidative stress in cells. A study by Ipóthová et al. (2013) confirmed the subcellular distribution of hexyl-AcrDIM and its significant impact on decreasing intracellular ATP levels. This activity was associated with the induction of oxidative stress, including ROS production, and led to cell cycle arrest and apoptosis in the studied cells.

2. Potential in Photodynamic Therapy

Hexyl-AcrDIM has been evaluated for its potential as a photosensitizer in photodynamic therapy, particularly in anticancer applications. According to a study by Čižeková et al. (2014), hexyl-AcrDIM demonstrated photocytotoxic effects on certain cancer cell lines. The study highlighted its ability to generate reactive oxygen species upon UV-A irradiation, suggesting its efficacy as a photosensitizer.

3. Involvement in Hydroxyethyl Starch Synthesis

Although not directly related to hexyl-AcrDIM, research into the synthesis and applications of hydroxyethyl starch (HES) can be informative. HES is a plasma volume expander and has been modified for potential use as a drug carrier, as indicated in a study by Besheer et al. (2007). This research could provide insights into the delivery mechanisms that might be applicable for hexyl-AcrDIM in medical applications.

4. Development of Drug Delivery Systems Based on Hydroxyethyl Starch

Further exploration of hydroxyethyl starch in the context of drug delivery systems, as discussed by Paleos, Sideratou, and Tsiourvas (2017), could offer additional perspectives on how hexyl-AcrDIM might be utilized in similar systems. This research underscores the importance of understanding the carrier mechanisms for effective drug delivery.

properties

Product Name

Hexyl-AcrDIM

Molecular Formula

C31H39N7O2

Molecular Weight

541.7

IUPAC Name

5,5'-(Acridine-3,6-diylbis(azaneylylidene))bis(1-hexylimidazolidin-2-one)

InChI

InChI=1S/C31H39N7O2/c1-3-5-7-9-15-37-28(20-32-30(37)39)34-24-13-11-22-17-23-12-14-25(19-27(23)36-26(22)18-24)35-29-21-33-31(40)38(29)16-10-8-6-4-2/h11-14,17-19H,3-10,15-16,20-21H2,1-2H3,(H,32,39)(H,33,40)/b34-28-,35-29-

InChI Key

RQHGJGKTIYAJRE-QWCVDIPXSA-N

SMILES

O=C1NC/C(N1CCCCCC)=N/C2=CC3=NC4=CC(/N=C(N5CCCCCC)/CNC5=O)=CC=C4C=C3C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Hexyl-AcrDIM;  Hexyl AcrDIM;  HexylAcrDIM

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.